molecular formula C18H14O2 B1331030 4-(2-Naphthylmethoxy)benzaldehyde CAS No. 172931-93-0

4-(2-Naphthylmethoxy)benzaldehyde

Cat. No.: B1331030
CAS No.: 172931-93-0
M. Wt: 262.3 g/mol
InChI Key: QYZMPNYHVXWFTP-UHFFFAOYSA-N
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Description

4-(2-Naphthylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H14O2 It consists of a benzaldehyde moiety substituted with a 2-naphthylmethoxy group

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Mode of Action

This disruption can be achieved with redox-active compounds .

Biochemical Pathways

This disruption can lead to destabilization of cellular redox homeostasis , which can affect various downstream biochemical pathways.

Result of Action

, which can lead to destabilization of cellular redox homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthylmethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-naphthol with benzyl chloride to form 2-naphthylmethanol, which is then oxidized to 2-naphthylmethanal. This intermediate is subsequently reacted with 4-hydroxybenzaldehyde under basic conditions to yield this compound.

  • Step 1: Formation of 2-naphthylmethanol

      Reactants: 2-naphthol, benzyl chloride

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

      :

      Reaction: C10H7OH+C6H5CH2ClC10H7CH2OH+HCl\text{C10H7OH} + \text{C6H5CH2Cl} \rightarrow \text{C10H7CH2OH} + \text{HCl} C10H7OH+C6H5CH2Cl→C10H7CH2OH+HCl

  • Step 2: Oxidation to 2-naphthylmethanal

      Reactants: 2-naphthylmethanol, oxidizing agent (e.g., pyridinium chlorochromate)

      Conditions: Solvent (e.g., dichloromethane)

      :

      Reaction: C10H7CH2OH+PCCC10H7CHO+H2O\text{C10H7CH2OH} + \text{PCC} \rightarrow \text{C10H7CHO} + \text{H2O} C10H7CH2OH+PCC→C10H7CHO+H2O

  • Step 3: Formation of this compound

      Reactants: 2-naphthylmethanal, 4-hydroxybenzaldehyde

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone)

      :

      Reaction: C10H7CHO+C6H4(OH)CHOC18H14O2+H2O\text{C10H7CHO} + \text{C6H4(OH)CHO} \rightarrow \text{C18H14O2} + \text{H2O} C10H7CHO+C6H4(OH)CHO→C18H14O2+H2O

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(2-Naphthylmethoxy)benzoic acid

    Reduction: 4-(2-Naphthylmethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Naphthylmethoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde
  • 2-Naphthaldehyde
  • 4-Hydroxybenzaldehyde

Comparison

4-(2-Naphthylmethoxy)benzaldehyde is unique due to the presence of both a naphthyl and a benzaldehyde moiety, which imparts distinct chemical properties. Compared to 4-methoxybenzaldehyde, it has a more complex structure and potentially different reactivity. 2-Naphthaldehyde lacks the benzaldehyde moiety, making it less versatile in certain synthetic applications. 4-Hydroxybenzaldehyde, while similar, does not possess the naphthyl group, limiting its use in specific reactions.

Properties

IUPAC Name

4-(naphthalen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZMPNYHVXWFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350073
Record name 4-(2-naphthylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172931-93-0
Record name 4-(2-naphthylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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